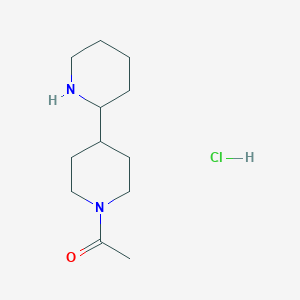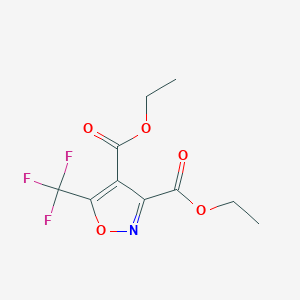
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate
Übersicht
Beschreibung
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of diethyl oxalate with trifluoromethylated nitrile oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 3,4-isoxazoledicarboxylic acid, while reduction could produce diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarbinol.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or bind to receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,4-isoxazoledicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-(Trifluoromethyl)-3,4-isoxazoledicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups, affecting its reactivity and solubility.
Trifluoromethylated pyrazoles: Share the trifluoromethyl group but have a different ring structure, leading to distinct applications and properties.
Uniqueness
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate is unique due to the combination of its trifluoromethyl group and ester functionalities, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
diethyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO5/c1-3-17-8(15)5-6(9(16)18-4-2)14-19-7(5)10(11,12)13/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYEGXMBZZBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)
![12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione](/img/structure/B3034248.png)
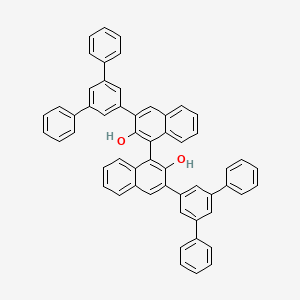
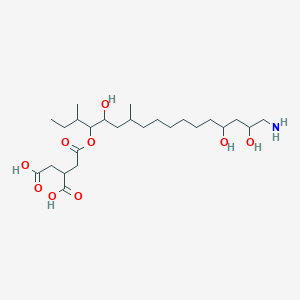
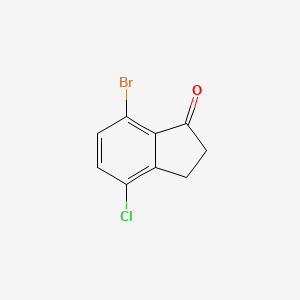
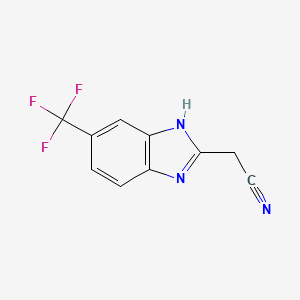
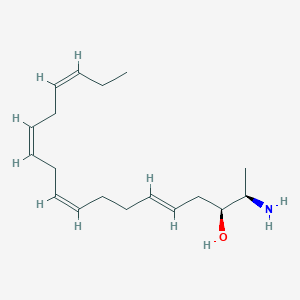
![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)

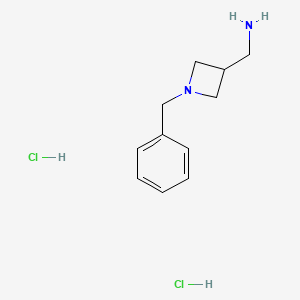
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)
